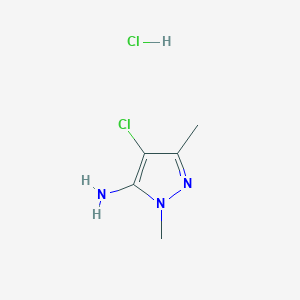![molecular formula C23H18N4O3S B2641832 N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide CAS No. 1226444-52-5](/img/no-structure.png)
N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. The “cyclopentyl” part suggests a cyclopentane moiety (a ring of five carbon atoms) in the structure. The “isopropyl” and “methyl” parts refer to isopropyl (CH(CH3)2) and methyl (CH3) groups, respectively. The “dihydropyrido[2,3-b]pyrazine” part suggests a pyridopyrazine structure, which is a bicyclic compound made up of a pyridine ring and a pyrazine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing different parts of the molecule. Without specific information, it’s hard to detail the exact synthesis process. Typically, it might involve reactions like nucleophilic substitution, reduction, and cyclization .Molecular Structure Analysis
The molecular structure analysis involves understanding the arrangement of atoms in the molecule. This usually requires techniques like X-ray crystallography or NMR spectroscopy. The molecule likely has a complex 3D structure due to the presence of the rings .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The functional groups present in the molecule (like the amide and the rings) would largely determine its reactivity .Physical And Chemical Properties Analysis
This would involve studying properties like solubility, melting point, boiling point, stability, etc. These properties can often be predicted based on the structure of the molecule .Aplicaciones Científicas De Investigación
Metabolic Pathways and Biotransformation
N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide is involved in complex metabolic pathways, with studies showing its transformation and interactions within the human body. For example, GSK1322322, a structurally related compound, showed low plasma clearance and almost complete absorption after oral administration, with glucuronidation being a major pathway in humans. The presence of an O-glucuronide of GSK1322322 (M9) circulating at levels between 10% and 15% of plasma radioactivity highlighted its pharmacological inactivity, showcasing the compound's metabolic transformation and excretion patterns (Mamaril-Fishman et al., 2014).
Therapeutic Applications and Effects
The chemical structure of N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide suggests potential therapeutic effects, akin to other complex molecules. For instance, LY2452473, a selective androgen receptor modulator with a similar intricate structure, showed rapid absorption and slow clearance in humans. It underwent multiple metabolic pathways, indicating a broad spectrum of potential therapeutic applications and metabolic interactions (Yi et al., 2012).
Environmental and Diagnostic Relevance
Compounds with complex structures like N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide also have implications in environmental studies and diagnostic applications. For example, environmental exposure studies to organophosphorus and pyrethroid pesticides involved detailed analysis of urinary metabolites, highlighting the importance of such compounds in assessing environmental exposure and health impacts (Babina et al., 2012). Similarly, the study of urinary excretion of volatile organic compounds in autistic children compared with healthy controls involved analyzing compounds with complex structures, indicating their significance in developing potential biomarkers for autism spectrum disorders (Cozzolino et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide involves the condensation of 2-methyl-4-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1-carboxylic acid with cyclopentylamine, followed by N-alkylation with isopropyl iodide and subsequent acylation with acetic anhydride.", "Starting Materials": [ "2-methyl-4-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1-carboxylic acid", "cyclopentylamine", "isopropyl iodide", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-methyl-4-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1-carboxylic acid with cyclopentylamine in the presence of a coupling agent such as EDC or DCC to form N-cyclopentyl-2-methyl-4-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1-carboxamide.", "Step 2: N-alkylation of N-cyclopentyl-2-methyl-4-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1-carboxamide with isopropyl iodide in the presence of a base such as potassium carbonate or sodium hydride to form N-cyclopentyl-4-isopropyl-2-methyl-4-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1-carboxamide.", "Step 3: Acylation of N-cyclopentyl-4-isopropyl-2-methyl-4-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1-carboxamide with acetic anhydride in the presence of a base such as pyridine or triethylamine to form N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide." ] } | |
Número CAS |
1226444-52-5 |
Fórmula molecular |
C23H18N4O3S |
Peso molecular |
430.48 |
Nombre IUPAC |
3-(2-methylphenyl)-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N4O3S/c1-14-7-3-5-9-16(14)21-24-19(30-25-21)13-26-18-11-12-31-20(18)22(28)27(23(26)29)17-10-6-4-8-15(17)2/h3-12H,13H2,1-2H3 |
Clave InChI |
RAVZTHCZWYWOAA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5C)SC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Cyclopent-3-en-1-yl)methoxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2641750.png)

![6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopropane];hydrochloride](/img/structure/B2641752.png)

![(3,5-dimethoxyphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2641756.png)
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine](/img/structure/B2641759.png)
![(Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2641760.png)
![N-(4-bromobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2641761.png)




![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2641771.png)